molecular formula C7H3FIN B128481 2-Fluoro-5-iodobenzonitrile CAS No. 351003-36-6

2-Fluoro-5-iodobenzonitrile

Cat. No. B128481
M. Wt: 247.01 g/mol
InChI Key: BIZHQRAAZMDWNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzonitriles, such as 2-bromo-3-fluorobenzonitrile, has been achieved through the halodeboronation of aryl boronic acids using 1,3-dihalo-5,5-dimethylhydantoin and NaOMe as a catalyst . This method could potentially be adapted for the synthesis of 2-fluoro-5-iodobenzonitrile by choosing appropriate starting materials and halogenating agents.

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles has been studied using various spectroscopic and computational methods. For instance, the structural and electronic properties of monofluorobenzonitriles have been investigated, providing information on their geometries, electronic effects, and thermodynamic properties . These studies can be extrapolated to understand the molecular structure of 2-fluoro-5-iodobenzonitrile.

Chemical Reactions Analysis

The reactivity of fluorobenzonitriles in nucleophilic aromatic substitution (SNAr) reactions has been explored, with fluorine being selectively substituted by other groups such as mercapto . This suggests that 2-fluoro-5-iodobenzonitrile could undergo similar reactions, with the iodine potentially influencing the reactivity and selectivity of the fluorine substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzonitriles have been extensively studied. For example, the standard molar enthalpies of formation, vapor pressures, and phase transition enthalpies have been measured for different isomers . These data provide a basis for predicting the properties of 2-fluoro-5-iodobenzonitrile, such as its stability, reactivity, and phase behavior.

Scientific Research Applications

Synthesis and Reactivity

2-Fluoro-5-iodobenzonitrile, an important chemical compound, has been utilized in various synthesis and reactivity studies. For example, Wilshire (1967) discussed the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of this compound, and its reactions with amines, amino acids, and NH-heteroaromatic compounds (Wilshire, 1967). Furthermore, Pletnev et al. (2002) reported the palladium(0)-catalyzed annulation of 2-iodobenzonitrile and its derivatives, demonstrating their application in creating complex organic structures (Pletnev, Tian, & Larock, 2002).

Spectroscopic Studies

Spectroscopic studies have also been conducted on compounds similar to 2-Fluoro-5-iodobenzonitrile. Kumar and Raman (2017) investigated the molecular atomic structure and vibrational spectra of 5-fluoro-2-methylbenzonitrile, which is structurally related to our compound of interest (Kumar & Raman, 2017).

Thermodynamic and Structural Analysis

Ribeiro da Silva et al. (2012) conducted a detailed thermodynamic and structural study of 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile. Their research included the determination of standard molar enthalpies and vapor-pressure studies, providing valuable insights into the properties of these compounds (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Medicinal Chemistry Applications

In medicinal chemistry, Jenkins et al. (1976) explored the synthesis of nucleoside antibiotics using fluorobenzonitrile derivatives, highlighting the potential pharmaceutical applications of these compounds (Jenkins, Verheyden, & Moffatt, 1976).

Other Applications

In addition, fluoro-substituted conjugated polymers, including derivatives of fluoro-benzonitrile, have been studied for their electrochemical properties, demonstrating their potential as charge storage materials (Wang et al., 2019).

Safety And Hazards

2-Fluoro-5-iodobenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Fluoro-5-iodobenzonitrile is an important intermediate in the synthesis of various drugs, including anti-cancer drugs, anti-inflammatory agents, and antipsychotics . It’s widely used in the pharmaceutical industry, indicating its potential for future applications in drug synthesis .

properties

IUPAC Name

2-fluoro-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZHQRAAZMDWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381196
Record name 2-Fluoro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-iodobenzonitrile

CAS RN

351003-36-6
Record name 2-Fluoro-5-iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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